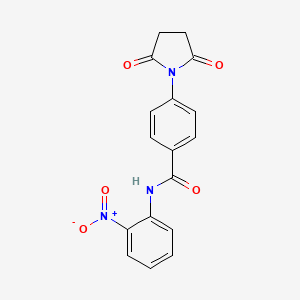
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide is a chemical compound with a complex structure that includes a pyrrolidinone ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide typically involves the reaction of 2-nitroaniline with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress.
化学反応の分析
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The pyrrolidinone ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-nitrophenyl)benzamide: Similar structure but with a different position of the nitro group.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-15-9-10-16(22)19(15)12-7-5-11(6-8-12)17(23)18-13-3-1-2-4-14(13)20(24)25/h1-8H,9-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXFZWVJYKRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5099567.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5099575.png)
![2-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5099580.png)
![(5Z)-3-BUTYL-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5099586.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B5099594.png)
![6-[4-(ALLYLOXY)PHENYL]-3-(PROPYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5099598.png)
![N-[2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethyl]propan-2-amine;dihydrochloride](/img/structure/B5099600.png)
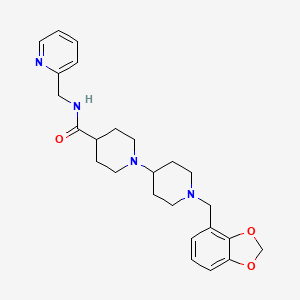
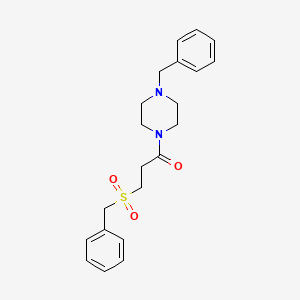
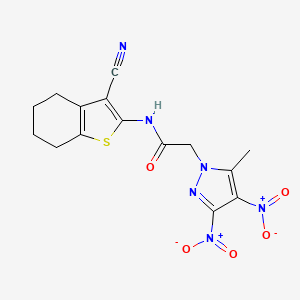

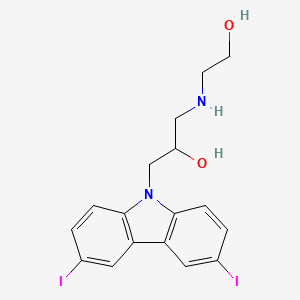
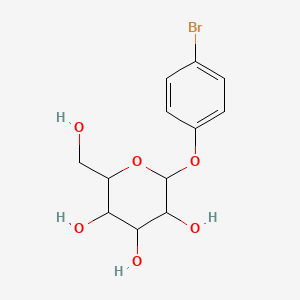
METHANONE](/img/structure/B5099670.png)
